molecular formula C7H8ClN3S B1596848 Benzo[c][1,2,5]thiadiazol-4-ylmethanamine hydrochloride CAS No. 830330-21-7

Benzo[c][1,2,5]thiadiazol-4-ylmethanamine hydrochloride

Cat. No. B1596848
M. Wt: 201.68 g/mol
InChI Key: LULBYGUOYLBVFL-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazol-4-ylmethanamine hydrochloride is a chemical compound with the molecular formula C7H8ClN3S . It is a product offered by several chemical suppliers.


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the structure of a newly synthesized compound was established by means of an elemental analysis, high-resolution mass-spectrometry, 1H, 13C-NMR, IR, UV spectroscopy, and mass-spectrometry .


Molecular Structure Analysis

The molecular structure of Benzo[c][1,2,5]thiadiazol-4-ylmethanamine hydrochloride has been analyzed using various techniques. The compound has a molecular weight of 201.676 Da and a monoisotopic mass of 201.012741 Da .


Chemical Reactions Analysis

The reaction of related compounds with cyanating agents has been studied. For example, the best yield of (E)-7-(4-(diphenylamino)styryl)benzo[c][1,2,5]thiadiazole-4-carbonitrile was achieved by heating with zinc cyanide in NMP at 120 °C in the presence of tetrakis (triphenylphosphine)palladium (0) .


Physical And Chemical Properties Analysis

The compound has several computed properties. It has a molecular weight of 165.22 g/mol, an XLogP3-AA of 0.6, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 . Its exact mass is 165.03606841 g/mol, and its monoisotopic mass is also 165.03606841 g/mol . The topological polar surface area is 80 Ų, and it has a heavy atom count of 11 .

Scientific Research Applications

1. Detection of Primary Aromatic Amines

  • Summary of Application: This compound is used in the construction of fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets, which are used for the highly selective and sensitive detection of primary aromatic amines (PAAs), a class of persistent and highly toxic organic pollutants .
  • Methods of Application: The electron-deficient monomer 4,4′-(benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde (BTDD) is introduced into a 2D framework to construct the F-CTF nanosheets . The F-CTF-3 nanosheet exhibits high stability, high porosity, and high fluorescence performance, making it an ideal platform for sensing electron-rich PAA molecules .
  • Results or Outcomes: The F-CTF-3 nanosheet shows high sensitivity and selectivity for PAA detection by fluorescence quenching, among various amines . It exhibits unprecedented low detection limits of 11.7 and 1.47 nM toward phenylamine (PA) and p-phenylenediamine (PDA), respectively .

2. Visible Light Organophotocatalysts

  • Summary of Application: Compounds based on the benzo[c][1,2,5]thiadiazole motif, such as “Benzo[c][1,2,5]thiadiazol-4-ylmethanamine hydrochloride”, have been researched for use as potential visible-light organophotocatalysts .
  • Methods of Application: A library of 26 donor-acceptor (D-A) compounds based on the BTZ group is synthesized and characterized . By varying the donor groups while keeping the BTZ acceptor group the same, the photocatalyst’s optoelectronic and photophysical properties can be systematically modified .
  • Results or Outcomes: These photocatalysts were validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .

3. Photosensitizer with Aggregated-Induced Emission (AIE) Properties

  • Summary of Application: A new benzothiadiazole (BTZ) luminogen is prepared via the Suzuki–Miyaura Pd-catalysed C–C cross-coupling of 8-iodoquinolin-4 (1H)-one and a BTZ bispinacol boronic ester . The luminogen exhibits aggregated-induced emission (AIE) properties, which are attributed to its photoactive BTZ core and nonplanar geometry .
  • Methods of Application: The rapid reaction (5 min) affords the air-, thermo-, and photostable product in 97% yield as a yellow precipitate that can be isolated by filtration .
  • Results or Outcomes: It also behaves as a molecular heterogeneous photosensitizer for the production of singlet oxygen under continuous flow conditions .

4. Synthesis of Photovoltaic Materials

  • Summary of Application: Dibromoderivatives of benzofused chalcogen-nitrogen heterocycles are important precursors in the synthesis of various photovoltaic materials . 4,7-Dibromobenzo[d][1,2,3]thiadiazole is a practically unexplored compound in this series .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source .

5. Synthesis of Photovoltaic Materials

  • Summary of Application: Dibromoderivatives of benzofused chalcogen-nitrogen heterocycles are important precursors in the synthesis of various photovoltaic materials . 4,7-Dibromobenzo[d][1,2,3]thiadiazole is a practically unexplored compound in this series .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source .

properties

IUPAC Name

2,1,3-benzothiadiazol-4-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S.ClH/c8-4-5-2-1-3-6-7(5)10-11-9-6;/h1-3H,4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULBYGUOYLBVFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383580
Record name 1-(2,1,3-Benzothiadiazol-4-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[c][1,2,5]thiadiazol-4-ylmethanamine hydrochloride

CAS RN

830330-21-7
Record name 1-(2,1,3-Benzothiadiazol-4-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Aminomethyl)-2,1,3-benzothiadiazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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